molecular formula C12H20O2S B13072521 1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid

1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B13072521
M. Wt: 228.35 g/mol
InChI Key: HYRMTSZYIIMALM-UHFFFAOYSA-N
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Description

1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentylthiol with a suitable cyclobutane derivative under basic conditions. The reaction typically employs a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiol, followed by nucleophilic substitution on the cyclobutane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The cyclobutane ring can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Esters, amides

Scientific Research Applications

1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It can be utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopentylsulfanyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentylthiol
  • Cyclobutane carboxylic acid
  • 3,3-Dimethylcyclobutane derivatives

Uniqueness

1-(Cyclopentylsulfanyl)-3,3-dimethylcyclobutane-1-carboxylic acid is unique due to the combination of a cyclopentylsulfanyl group and a cyclobutane ring with a carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

1-cyclopentylsulfanyl-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-11(2)7-12(8-11,10(13)14)15-9-5-3-4-6-9/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

HYRMTSZYIIMALM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C(=O)O)SC2CCCC2)C

Origin of Product

United States

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